molecular formula C21H23NO7S B14030895 (2S,4R)-Dibenzyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

(2S,4R)-Dibenzyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B14030895
M. Wt: 433.5 g/mol
InChI Key: HWCRFKZHASHODZ-MOPGFXCFSA-N
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Description

(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER typically involves multiple steps, including protection, acylation, and esterification reactions. One common method involves the protection of the carboxyl groups of L-(+)- or D(-)-tartaric acid by esterification with benzyl alcohol, followed by acylation of one of the hydroxyl groups with 2,6-dimethoxybenzoyl chloride . The benzyl ester groups are then cleaved by hydrogenolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of cyclohexane as a water azeotroping solvent has been reported to improve yields and reduce racemization .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C21H23NO7S

Molecular Weight

433.5 g/mol

IUPAC Name

dibenzyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C21H23NO7S/c1-30(25,26)29-18-12-19(20(23)27-14-16-8-4-2-5-9-16)22(13-18)21(24)28-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3/t18-,19+/m1/s1

InChI Key

HWCRFKZHASHODZ-MOPGFXCFSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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